molecular formula C17H19NO B5798816 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone

2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone

Cat. No. B5798816
M. Wt: 253.34 g/mol
InChI Key: PHICHEJNMFXURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is also known as DMP2NP or 2,5-dimethyl-N-(4-methylphenyl)benzene-1-ethanamine.

Mechanism of Action

The exact mechanism of action of 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathophysiology of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been shown to increase the levels of antioxidants such as glutathione, which protect against oxidative stress. Additionally, it has been reported to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone in lab experiments is its ease of synthesis and availability. The compound is relatively inexpensive and can be synthesized using simple laboratory equipment. Additionally, it exhibits a wide range of pharmacological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone. One potential direction is the development of more potent and selective analogs of the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interaction with various molecular targets. Additionally, the compound's potential applications in materials science and organic synthesis can be explored further. Overall, the research on 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone holds great promise for the development of novel therapeutic agents and materials.

Synthesis Methods

The synthesis of 2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone involves the reaction of 2,5-dimethylaniline and p-tolualdehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. The compound has also shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a building block in the synthesis of various organic compounds.

properties

IUPAC Name

2-(2,5-dimethylanilino)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)17(19)11-18-16-10-13(2)4-7-14(16)3/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHICHEJNMFXURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,5-Dimethyl-phenylamino)-1-p-tolyl-ethanone

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